(2E)-3-(3-Chlorophenyl)acryloyl chloride
Overview
Description
(2E)-3-(3-Chlorophenyl)acryloyl chloride: is an organic compound belonging to the class of acid chlorides It is characterized by the presence of a chlorophenyl group attached to an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Chlorophenyl)acryloyl chloride typically involves the reaction of 3-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows: [ \text{3-chlorobenzaldehyde} + \text{acryloyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents such as oxalyl chloride or thionyl chloride can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2E)-3-(3-Chlorophenyl)acryloyl chloride readily undergoes nucleophilic substitution reactions with amines and alcohols to form amides and esters, respectively.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles due to the presence of the α,β-unsaturated carbonyl group.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2E)-3-(3-Chlorophenyl)acrylic acid.
Common Reagents and Conditions:
Amines: For the formation of amides, primary or secondary amines are used under mild conditions.
Alcohols: For ester formation, alcohols are used in the presence of a base such as pyridine.
Water: Hydrolysis is typically carried out under acidic or basic conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acids: Formed from hydrolysis.
Scientific Research Applications
Chemistry: (2E)-3-(3-Chlorophenyl)acryloyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive molecules. It can be used in the synthesis of inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to introduce functional groups into polymer chains enhances the properties of the resulting materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)acryloyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is primarily due to the electron-withdrawing effects of the chlorophenyl and acryloyl groups, which make the carbonyl carbon highly susceptible to nucleophilic attack.
Comparison with Similar Compounds
Acryloyl chloride: Similar in structure but lacks the chlorophenyl group.
(2E)-3-Phenylacryloyl chloride: Similar but without the chlorine atom on the phenyl ring.
Uniqueness: (2E)-3-(3-Chlorophenyl)acryloyl chloride is unique due to the presence of both the chlorophenyl and acryloyl groups. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in research and industry. Its unique structure and reactivity make it an important building block for the synthesis of various complex molecules.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRDAIXZJFMEX-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256559 | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-06-5 | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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